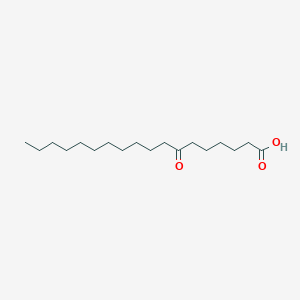

7-oxooctadecanoic acid

Description

Properties

IUPAC Name |

7-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRRSLQNYJZXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415264 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-32-9 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Oxooctadecanoic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of a feasible synthetic pathway for 7-oxooctadecanoic acid. This keto acid is a valuable tool in metabolic research and as a building block in the synthesis of complex bioactive molecules. This document outlines detailed experimental methodologies, summarizes quantitative data, and includes visual diagrams to elucidate the synthetic workflow.

Introduction

This compound is a long-chain keto-fatty acid of interest in various fields of chemical and biological research. Its structure, featuring a ketone group at the C-7 position of an eighteen-carbon chain, makes it a useful probe for studying lipid metabolism and related enzymatic pathways. This guide details a multi-step chemical synthesis of this compound, commencing from the readily available starting material, 10-undecenoic acid.

Synthetic Pathway Overview

The proposed synthesis of this compound is a four-step process. The strategy involves the conversion of 10-undecenoic acid to its corresponding acid chloride, followed by a key carbon-carbon bond-forming reaction with an organocadmium reagent to introduce the keto functionality at the desired position. The synthesis culminates in the hydrolysis of the intermediate methyl ester to yield the final product. An alternative final step involving the oxidation of a secondary alcohol precursor is also presented.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 10-Undecenoic Acid

Protocol:

-

In a round-bottom flask, dissolve 10-undecenoic acid (1.0 eq) in methanol (5-10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 10-undecenoate.

| Parameter | Value |

| Reactants | 10-Undecenoic acid, Methanol, Sulfuric acid |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Yield | >95% |

| Purity | >98% (by GC-MS) |

Step 2: Hydrogenation of Methyl 10-undecenoate

Protocol:

-

Dissolve methyl 10-undecenoate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-2 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon or Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield methyl undecanoate.

| Parameter | Value |

| Reactants | Methyl 10-undecenoate, Hydrogen gas, 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | Quantitative |

| Purity | >99% (by GC-MS) |

Step 3: Synthesis of Undecanoyl Chloride

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl undecanoate (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting undecanoyl chloride can be used in the next step without further purification.

| Parameter | Value |

| Reactants | Methyl undecanoate, Thionyl chloride |

| Solvent | Neat |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Yield | >95% |

| Purity | Crude, used directly |

Step 4A: Synthesis of Methyl 7-oxooctadecanoate via Organocadmium Reagent

Protocol:

-

Preparation of Hexylmagnesium Bromide: In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Preparation of Dihexylcadmium: In a separate flame-dried flask under argon, place anhydrous cadmium chloride (CdCl₂) (0.5 eq). Cool the flask in an ice bath and add the freshly prepared Grignard reagent via cannula. Stir the mixture at room temperature for 1-2 hours.

-

Reaction with Undecanoyl Chloride: Cool the dihexylcadmium solution to 0 °C. Add a solution of undecanoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of crushed ice, followed by dilute sulfuric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 7-oxooctadecanoate.[1]

| Parameter | Value |

| Reactants | Undecanoyl chloride, Hexylmagnesium bromide, Cadmium chloride |

| Solvent | Diethyl ether |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Yield | 60-70% (estimated based on similar reactions) |

| Purity | >95% (after chromatography) |

Step 4B: Alternative Route - Oxidation of 7-Hydroxyoctadecanoic acid

This alternative involves the Grignard reaction of undecanoyl chloride with hexylmagnesium bromide to form the secondary alcohol, followed by oxidation.

4B-1: Synthesis of 7-Hydroxyoctadecanoic acid Follow the Grignard preparation in Step 4A, but react the hexylmagnesium bromide directly with undecanoyl chloride at 0°C. After workup, 7-hydroxyoctadecanoic acid methyl ester is obtained, which can be hydrolyzed to the acid.

4B-2: Oxidation to this compound (Swern Oxidation)

-

In a flame-dried flask under argon, add dichloromethane and oxalyl chloride (1.5 eq). Cool to -78 °C.

-

Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane dropwise.

-

After 15 minutes, add a solution of 7-hydroxyoctadecanoic acid (1.0 eq) in dichloromethane dropwise.

-

Stir for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench with water and extract with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.[2][3]

| Parameter | Value |

| Reactants | 7-Hydroxyoctadecanoic acid, Oxalyl chloride, DMSO, Triethylamine |

| Solvent | Dichloromethane |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Yield | >85% (estimated for Swern oxidation) |

| Purity | >95% (after chromatography) |

Step 5: Hydrolysis of Methyl 7-oxooctadecanoate

Protocol:

-

Dissolve methyl 7-oxooctadecanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with dilute HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Parameter | Value |

| Reactants | Methyl 7-oxooctadecanoate, Lithium hydroxide |

| Solvent | THF/Water |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | >90% |

| Purity | >97% |

Conclusion

The described synthetic route provides a reliable and adaptable method for the preparation of this compound for research purposes. The use of an organocadmium reagent in the key C-C bond-forming step offers a direct and efficient way to introduce the ketone functionality. The alternative oxidation of a secondary alcohol precursor also presents a viable and high-yielding approach. The detailed protocols and quantitative data herein serve as a comprehensive guide for the successful laboratory synthesis of this valuable keto acid.

References

The Biological Role of Oxooctadecanoic Acids in Cellular Processes: A Technical Guide

Abstract

Oxooctadecanoic acids (oxo-ODAs), a class of oxidized fatty acids, are emerging as critical signaling molecules in a variety of cellular processes. While research has illuminated the roles of several isomers, including 3-oxo-, 8-oxo-, 9-oxo-, and 10-oxooctadecanoic acid, data on the specific biological functions of 7-oxooctadecanoic acid remains limited. This technical guide provides a comprehensive overview of the known biological roles of various oxo-ODA isomers, focusing on their involvement in inflammation, cancer biology, and cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows as conceptual diagrams to facilitate a deeper understanding of this important class of lipid mediators.

Introduction: The Emerging Significance of Oxooctadecanoic Acids

Oxooctadecanoic acids are 18-carbon fatty acids characterized by the presence of a ketone group along their aliphatic chain. These molecules are metabolites of fatty acid oxidation and have been shown to exert potent biological effects.[1][2] Their structural diversity, based on the position of the oxo- group, gives rise to a range of functional specificities, allowing them to modulate distinct cellular pathways. This guide will synthesize the current understanding of the most well-characterized oxo-ODA isomers, providing a framework for future research into this fascinating class of molecules, including the yet-to-be-elucidated role of this compound.

Anti-inflammatory Properties of Oxooctadecanoic Acids

Several oxo-ODA isomers have demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways in immune cells like macrophages.[3][4]

A notable example is the anti-inflammatory effect of 8-oxooctadecanoic acid (8-oxo-ODA) in lipopolysaccharide (LPS)-stimulated macrophages.[3][5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses.[3] 8-oxo-ODA has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

The anti-inflammatory actions of oxo-ODAs are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[3] In LPS-stimulated macrophages, 8-oxo-ODA inhibits the phosphorylation of IκB-α and the p50 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[3] Furthermore, it can suppress the phosphorylation of JNK and ERK, key components of the MAPK signaling cascade.[3][5] Similarly, 10-oxo-trans-11-octadecenoic acid (KetoC) has been found to suppress pro-inflammatory cytokine production via the NF-κB pathway by binding to the GPR120 receptor.[6]

Quantitative Data on Anti-inflammatory Effects

| Compound | Cell Line | Treatment | Target | Effect | Reference |

| 8-oxo-ODA | RAW 264.7 | LPS (1 µg/mL) | NO Production | Significant concentration-dependent inhibition | [3] |

| 8-oxo-ODA | RAW 264.7 | LPS (1 µg/mL) | TNF-α Production | Significant concentration-dependent inhibition | [3] |

| 8-oxo-ODA | RAW 264.7 | LPS (1 µg/mL) | IL-6 Production | Significant concentration-dependent inhibition | [3] |

| 10-KetoC | RAW 264.7 | P. gingivalis LPS | TNF-α mRNA | Significant reduction at 5 µmol/L | [6] |

| 10-KetoC | RAW 264.7 | P. gingivalis LPS | IL-6 mRNA | Significant reduction at 5 µmol/L | [6] |

Role of Oxooctadecanoic Acids in Cancer Biology

The influence of oxo-ODAs on cancer cells is multifaceted, with several isomers exhibiting potent anti-tumor activities. Research has highlighted their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

9-oxooctadecadienoic acids (9-oxo-ODAs) have been shown to suppress the proliferation of human cervical cancer cell lines in a concentration-dependent manner, with an IC50 of 25–50 µM.[7][8] These compounds induce apoptosis and cause cell cycle arrest.[8] Mechanistically, 9-oxo-ODAs have been found to alter the expression of genes involved in the cell cycle and p53 signaling pathways.[8] A key target of 9-oxo-ODAs is the downregulation of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are crucial for cell cycle progression.[7] Furthermore, in human papillomavirus (HPV)-positive cervical cancer cells, 9-oxo-ODAs can suppress the expression of HPV oncoproteins E6 and E7.[7]

In human ovarian cancer cells, 9-oxo-(10E,12E)-octadecadienoic acid induces apoptosis through the mitochondrial pathway.[9] This is evidenced by the dissipation of the mitochondrial membrane potential, release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[9]

Quantitative Data on Anti-Cancer Effects

| Compound | Cell Line | Effect | IC50 | Reference |

| 9-oxo-ODAs | HeLa (cervical cancer) | Inhibition of cell proliferation | 30.532 µM | |

| 9-oxo-ODAs | SiHa (cervical cancer) | Inhibition of cell proliferation | 25-50 µM | [8] |

| 9-oxo-ODAs | HRA (ovarian cancer) | Cytotoxic activity | Not specified | [9] |

Involvement in Other Cellular Signaling Pathways

Beyond inflammation and cancer, oxo-ODAs are implicated in a range of other cellular signaling events. 10-oxooctadecanoic acid has been shown to interact with enzymes involved in lipid metabolism, such as acyl-CoA oxidase and acyl-CoA dehydrogenase, which are central to the β-oxidation pathway for energy production.[10] It can also activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased intracellular calcium and the activation of downstream signaling.[10]

Some oxidized derivatives of linoleic acid, a precursor to octadecanoic acid, can activate the antioxidant response element (ARE). This leads to the expression of cytoprotective genes, suggesting a role for these metabolites in mitigating oxidative stress.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.

Diagrams of Signaling Pathways and Workflows

Caption: Anti-inflammatory signaling pathway of 8-oxo-ODA.

Caption: Pro-apoptotic signaling of 9-oxo-ODA in cancer cells.

Caption: Experimental workflow for assessing anti-inflammatory effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of oxo-ODAs on a given cell line.

-

Materials:

-

96-well plates

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete culture medium

-

Oxo-ODA stock solution (dissolved in DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[3]

-

The following day, replace the medium with fresh medium containing various concentrations of the oxo-ODA. Include a vehicle control (medium with the same concentration of solvent).

-

Incubate for the desired time period (e.g., 24 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Materials:

-

Culture supernatants from treated cells

-

Griess Reagent (e.g., a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Collect 100 µL of culture supernatant from each well of the treated cell plate.[3]

-

Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.[3]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

-

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-IκB-α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

The available scientific literature strongly supports the role of oxooctadecanoic acids as potent bioactive lipids with significant therapeutic potential, particularly in the areas of inflammation and cancer. The well-documented anti-inflammatory and anti-proliferative effects of the 8-oxo and 9-oxo isomers highlight the importance of the position of the ketone group in determining biological activity.

However, a significant knowledge gap exists regarding the specific biological role of this compound. Future research should prioritize the synthesis and biological evaluation of this isomer to determine if it shares the anti-inflammatory or anti-cancer properties of its counterparts or if it possesses unique cellular functions. Elucidating the complete landscape of oxo-ODA bioactivity will be crucial for the development of novel therapeutics targeting lipid signaling pathways.

References

- 1. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. 18-AMINO-7-OXOOCTADECANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Showing Compound 9-Oxooctadecanoic acid (FDB002967) - FooDB [foodb.ca]

- 8. mdpi.com [mdpi.com]

- 9. Prediction aided in vitro analysis of octa-decanoic acid from Cyanobacterium Lyngbya sp. as a proapoptotic factor in eliciting anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-Oxooctadecanoic Acid as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctadecanoic acid is an 18-carbon oxo-fatty acid that is emerging as a molecule of interest in the study of cellular metabolism and signaling. As an intermediate in fatty acid metabolism, its presence and concentration can provide insights into metabolic flux and potential dysregulation in various disease states. This technical guide provides a comprehensive overview of this compound, detailing its position within metabolic pathways, potential signaling roles, and detailed protocols for its analysis. Quantitative data for this compound and related compounds are presented to offer a comparative framework for future research.

Introduction

Fatty acids and their derivatives are fundamental to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules.[1] The oxidation of fatty acids is a critical energy-generating process, and intermediates of these pathways can themselves possess biological activity. This compound, a C18 long-chain keto-fatty acid, is one such intermediate. While not as extensively studied as other fatty acids, its structural similarity to other bioactive oxo-fatty acids suggests potential roles in cellular signaling, particularly in inflammation and metabolic regulation.[2][3] This guide will explore the metabolic context of this compound, its potential signaling implications, and provide detailed methodologies for its study.

Metabolism of this compound

While specific literature detailing the complete metabolic pathway of this compound is limited, its metabolism can be inferred from the well-established principles of fatty acid beta-oxidation.[4] As a keto-acid, it is a key intermediate in the final step of each beta-oxidation cycle.[4]

Hypothesized Metabolic Pathway

The metabolism of this compound is intrinsically linked to the beta-oxidation of stearic acid (octadecanoic acid). Stearic acid is first activated to stearoyl-CoA in the cytoplasm and then transported into the mitochondria.[4] Through successive cycles of beta-oxidation, the fatty acid chain is shortened. 7-Oxooctadecanoyl-CoA would be an intermediate in one of these cycles. The free acid, this compound, would be metabolized by being converted to its CoA ester, 7-oxooctadecanoyl-CoA, which then enters the beta-oxidation spiral.

Hypothesized metabolic pathway of this compound.

Potential Signaling Roles

Oxo-fatty acids have been shown to act as signaling molecules, particularly in the context of inflammation and metabolic regulation through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3][5]

Anti-Inflammatory Effects

Structurally similar oxo-fatty acids have demonstrated anti-inflammatory properties.[2][6] For instance, 8-oxo-9-octadecenoic acid has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[2][6] This effect is mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs (JNK and ERK).[2] It is plausible that this compound could exert similar anti-inflammatory effects.

Potential anti-inflammatory signaling of this compound.

PPAR Agonism

PPARs are ligand-activated transcription factors that play a crucial role in lipid and glucose metabolism.[5] Fatty acids and their derivatives are natural ligands for PPARs.[5] For example, 13-oxo-9,11-octadecadienoic acid has been identified as a potent PPARα agonist, leading to a decrease in plasma and hepatic triglycerides in mice.[3][7] Given its structure, this compound may also function as a PPAR agonist, thereby influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, data from related oxo-fatty acids and analytical methods for similar compounds can provide a valuable reference for experimental design.

| Parameter | LC-MS/MS | GC-MS | Reference |

| Linear Dynamic Range | 3 - 5 orders of magnitude | 2 - 4 orders of magnitude | [8] |

| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | 0.5 - 20.0 ng/mL | [8] |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | 0.1 - 5.0 ng/mL | [8] |

| Precision (%RSD) | < 15% | < 20% | [8] |

| Accuracy (%Bias) | ± 15% | ± 20% | [8] |

Table 1: Comparison of Expected Performance Characteristics for 3-Oxooctadecanoic Acid Quantification.[8]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related fatty acids and can be applied to the study of this compound.

Quantification of this compound by LC-MS/MS

This protocol is suitable for the quantification of this compound in biological matrices such as plasma or serum.[9]

Sample Preparation: Liquid-Liquid Extraction [9]

-

Sample Aliquoting: In a borosilicate glass tube, aliquot 200 µL of the biological sample.

-

Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog).

-

Acidification and Extraction: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).

-

Vortexing: Briefly vortex the mixture.

-

Extraction: Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.

-

Phase Separation: Centrifuge at 2000 x g for 5 minutes at room temperature.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

-

Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.2% acetic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of this compound and the internal standard.

Workflow for the quantification of this compound by LC-MS/MS.

Quantification of this compound by GC-MS

This protocol requires derivatization to increase the volatility of the analyte for gas chromatography.[12]

Sample Preparation and Derivatization [12]

-

Lipid Extraction: Perform a lipid extraction from the biological sample using a modified Folch method (chloroform:methanol, 2:1, v/v).

-

Solvent Evaporation: Dry the lipid extract under a stream of nitrogen.

-

Derivatization (Silylation): To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes.

-

Analysis: The sample is now ready for GC-MS analysis.

-

Injector Temperature: 280°C.

-

Oven Program: A temperature gradient suitable for eluting fatty acid methyl esters (e.g., initial 100°C, ramp to 320°C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized this compound and internal standard.

Cell-Based Assays

Cell Viability Assay (MTT Assay) [14]

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with various concentrations of this compound (solubilized in a suitable vehicle like DMSO or conjugated to BSA).

-

Incubation: Incubate for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution and incubate for 2-4 hours.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read absorbance at the appropriate wavelength.

Apoptosis Assay (Caspase-3/7 Activity) [14]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as for the MTT assay.

-

Reagent Addition: Add a luminescent caspase-3/7 reagent.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Read luminescence.

Conclusion

This compound is a metabolic intermediate with the potential for significant biological activity, particularly in the realms of inflammation and metabolic signaling. While direct research on this specific molecule is in its early stages, the established knowledge of fatty acid metabolism and the bioactivity of related oxo-fatty acids provide a strong foundation for future investigations. The experimental protocols and comparative data presented in this guide offer a practical framework for researchers to explore the role of this compound in health and disease, potentially leading to the identification of new biomarkers and therapeutic targets.

References

- 1. Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential [mdpi.com]

- 2. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. echemcom.com [echemcom.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 7-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-oxooctadecanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of known values for its structural isomers and related compounds to serve as a comparative reference. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a discussion of the potential biological significance of oxo fatty acids in cellular signaling. This guide aims to be a valuable resource for researchers and professionals engaged in lipidomics, drug discovery, and metabolic studies.

Introduction

This compound is a long-chain oxo fatty acid, a class of molecules gaining increasing interest for their roles in various biological processes. Oxo fatty acids are metabolites of polyunsaturated fatty acids and are involved in signaling pathways related to inflammation, cell growth, and plant defense. The position of the ketone group along the fatty acid chain is critical in determining its chemical reactivity and biological function. This guide focuses on the physicochemical characteristics of this compound, providing a foundational understanding for its further investigation and potential applications.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following tables summarize the known physicochemical properties of its isomers and a shorter-chain analogue, 7-oxooctanoic acid, to provide a comparative context.

Table 1: General Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₈H₃₄O₃ | 298.46 | Not available |

| 3-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 | 16694-29-4[1] |

| 4-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 | 16694-30-7 |

| 10-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 | 4158-12-7[2] |

| 12-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 | 925-44-0[3] |

| 18-(tert-Butoxy)-18-oxooctadecanoic acid | C₂₂H₄₂O₄ | 370.57 | 843666-40-0[4] |

| 7-Oxooctanoic acid | C₈H₁₄O₃ | 158.19 | 14112-98-2[5] |

Table 2: Physical Properties of Oxooctadecanoic Acid Isomers and Related Compounds

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | Not experimentally determined | Not experimentally determined | Predicted to have limited water solubility; soluble in organic solvents. |

| 3-Oxooctadecanoic acid | Solid (no specific value)[6] | 423.2 ± 28.0 at 760 mmHg | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and ethanol (20 mg/ml).[1] |

| 4-Oxooctadecanoic acid | 84 | Not available | Not available |

| 10-Oxooctadecanoic acid | 77[7] | 444.1 ± 28.0 at 760 mmHg[8] | Soluble in organic solvents; limited solubility in water.[9] |

| 12-Oxooctadecanoic acid | 110-112[10] | 200-215 (at unspecified pressure)[10] | Soluble in chloroform.[11] |

| 18-(tert-Butoxy)-18-oxooctadecanoic acid | 68[4] | 470.7 ± 18.0 (Predicted)[4] | Slightly soluble in DMSO and methanol.[4] |

| 7-Oxooctanoic acid | 27-29 | 160-162 at 4 mmHg | Limited solubility in water; soluble in organic solvents.[5] |

Table 3: Predicted Acid Dissociation Constant (pKa) and Partition Coefficient (LogP)

| Compound Name | Predicted pKa | Predicted LogP |

| This compound | ~4.5 - 5.0 | ~6.0 - 7.0 |

| 3-Oxooctadecanoic acid | 4.44 | 6.51 |

| 10-Oxooctadecanoic acid | 4.78 ± 0.10[7] | 5.5115[8] |

| 18-(tert-Butoxy)-18-oxooctadecanoic acid | 4.78 ± 0.10[4] | Not available |

| 7-Oxooctanoic acid | Not available | 0.6 |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of long-chain oxo fatty acids, adaptable for this compound.

Determination of Melting Point

-

Method: Differential Scanning Calorimetry (DSC)

-

Protocol:

-

Accurately weigh 1-5 mg of the solid sample into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

Determination of Solubility

-

Method: Shake-Flask Method

-

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Spectroscopic Analysis

-

¹H NMR Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Process the spectrum to identify chemical shifts (δ), coupling constants (J), and integration values for the different proton environments.

-

-

¹³C NMR Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Acquire the ¹³C NMR spectrum, often using proton-decoupling to simplify the spectrum.

-

Identify the chemical shifts of the carbon atoms, including the characteristic signals for the carbonyl and carboxyl groups.

-

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

-

Protocol:

-

Derivatization: Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester or pentafluorobenzyl ester) to improve chromatographic performance. For methylation, treat the sample with a methylating agent like diazomethane or BF₃-methanol.

-

GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the sample.

-

MS Analysis: The eluting compounds are introduced into the mass spectrometer. Use electron ionization (EI) to generate fragment ions.

-

Data Analysis: The mass spectrum will show the molecular ion (or a related ion) and a characteristic fragmentation pattern that can be used to confirm the structure of the compound.

-

Potential Biological Significance and Signaling Pathways

While the specific biological roles of this compound are not yet elucidated, the broader class of oxylipins, to which it belongs, are well-established signaling molecules.[12][13][14]

Oxylipin Signaling

Oxylipins are produced from the oxygenation of fatty acids and are involved in a wide range of physiological and pathological processes in plants and animals.[14] In plants, they are key regulators of defense responses against pathogens and insects.[14] Saturated oxo-fatty acids (SOFAs) have also been identified as a class of bioactive lipids with cell growth inhibitory activity.[15] It is plausible that this compound could play a role in similar signaling cascades.

Below is a conceptual diagram illustrating a generalized oxylipin signaling pathway, which could be a starting point for investigating the potential roles of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 12-Oxooctadecanoic acid | C18H34O3 | CID 94770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CAS 14112-98-2: 7-Oxooctanoic acid | CymitQuimica [cymitquimica.com]

- 6. 3-Oxohexadecanoic acid | C16H30O3 | CID 5282997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10-oxooctadecanoic acid | CAS#:4158-12-7 | Chemsrc [chemsrc.com]

- 9. CAS 4158-12-7: ácido 10-oxooctadecanoico | CymitQuimica [cymitquimica.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. caymanchem.com [caymanchem.com]

- 12. The Oxylipin Pathways: Biochemistry and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Novel Oxylipin Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Synthesis and Characterization of 7-Oxooctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctadecanoic acid is a long-chain keto-fatty acid of interest in metabolic research and as a potential building block in organic synthesis. Unlike its more extensively studied isomers, the discovery and isolation of the 7-oxo variant from natural sources are not well-documented. Consequently, chemical synthesis remains the primary route for obtaining this compound for research purposes. This technical guide provides a comprehensive overview of a feasible synthetic pathway, detailing the necessary experimental protocols for its preparation and characterization. The synthesis is approached via its methyl ester precursor, methyl 7-oxooctadecanoate, followed by hydrolysis. Detailed spectral data for the characterization of the intermediate and final product are provided, along with workflow diagrams to elucidate the synthetic and analytical processes.

Introduction to Oxo-Fatty Acids

Oxo-fatty acids are a class of fatty acids containing a ketone functional group along their aliphatic chain. They are key intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation (β-oxidation). The position of the ketone group significantly influences the molecule's chemical properties and biological activity. While isomers like 3-oxo and 9-oxo fatty acids are well-known metabolic intermediates, this compound represents a less-studied member of this family, making it a molecule of interest for novel biochemical investigations and as a synthetic precursor.

Synthetic Pathway and Isolation

The preparation of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the more stable methyl ester, methyl 7-oxooctadecanoate. This is followed by a saponification (hydrolysis) reaction to yield the desired carboxylic acid. This approach prevents potential side reactions, such as decarboxylation, that can occur with β-keto acids.

The following workflow illustrates the overall process from starting materials to the final purified product.

Experimental Protocol: Synthesis of Methyl 7-oxooctadecanoate (Precursor)

This protocol is adapted from established methods for synthesizing keto-esters via the coupling of an acyl chloride with a suitable nucleophile.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of methyl 6-bromohexanoate in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: To a separate flask containing magnesium turnings, slowly add the THF solution of methyl 6-bromohexanoate to initiate the formation of the Grignard reagent.

-

Coupling: Cool the Grignard reagent solution to 0 °C. In a separate flask, dissolve dodecanoyl chloride in anhydrous THF. Slowly add the dodecanoyl chloride solution to the stirred Grignard reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The resulting crude product, methyl 7-oxooctadecanoate, should be purified using flash column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

This final step converts the methyl ester into the target carboxylic acid.

-

Saponification: Dissolve the purified methyl 7-oxooctadecanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add a slight excess of lithium hydroxide (LiOH) (approx. 1.1 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed.

-

Work-up and Acidification: Cool the reaction mixture to 0 °C and carefully acidify to a pH of ~3-4 using a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product with ethyl acetate. Combine the organic extracts and wash with brine.

-

Purification and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed through spectroscopic analysis. The logical workflow for confirming the final structure is outlined below.

Characterization Data of Methyl 7-oxooctadecanoate

The following table summarizes the expected and reported spectral data for the intermediate ester.[1][2]

| Technique | Parameter | Expected / Reported Value |

| Formula | Molecular Formula | C₁₉H₃₆O₃ |

| Mass | Molecular Weight | 312.49 g/mol |

| MS (GC-MS) | Exact Mass | 312.2664 g/mol |

| Key Fragments (m/z) | Data not fully available, but expect fragments from alpha-cleavage around the ketone. | |

| ¹H NMR | Chemical Shift (δ) | Specific shifts not detailed in available literature. Expect signals for: -CH₃ (ester), -CH₂-C=O, -CH₂-COO-, and aliphatic chain protons. |

| ¹³C NMR | Chemical Shift (δ) | Specific shifts not detailed in available literature. Expect signals for: C=O (ketone, ~210 ppm), C=O (ester, ~174 ppm), -OCH₃ (~51 ppm), and aliphatic carbons. |

| FTIR | Wavenumber (cm⁻¹) | Strong absorption at ~1735 cm⁻¹ (ester C=O stretch) and ~1715 cm⁻¹ (ketone C=O stretch). |

Characterization Data of this compound

The following table summarizes the expected spectral data for the final product.

| Technique | Parameter | Expected / Reported Value |

| Formula | Molecular Formula | C₁₈H₃₄O₃ |

| Mass | Molecular Weight | 298.46 g/mol |

| MS | Exact Mass | 298.2508 g/mol |

| Key Fragments (m/z) | Data not available. Expect fragments related to cleavage adjacent to the ketone and loss of water from the molecular ion. | |

| ¹H NMR | Chemical Shift (δ) | Based on data for 7-oxooctanoic acid, expect: -COOH (broad singlet, ~12 ppm), -CH₂-C=O (~2.4 ppm), -CH₂-COOH (~2.2 ppm), and aliphatic protons.[3] |

| ¹³C NMR | Chemical Shift (δ) | Expect signals for: C=O (ketone, ~211 ppm), C=O (acid, ~179 ppm), and aliphatic carbons. |

| FTIR | Wavenumber (cm⁻¹) | Broad absorption from ~3300-2500 cm⁻¹ (acid O-H stretch), strong absorption at ~1710 cm⁻¹ (overlapping ketone and acid C=O stretches). |

Biological Context and Future Directions

While many oxo-fatty acids are known intermediates in ketogenesis and fatty acid metabolism, a specific role for this compound in major signaling pathways has not been identified to date.[4] Research into its biological activity is limited. However, its structural similarity to other biologically active lipids suggests it could be a valuable tool for probing enzyme active sites or as a starting material for the synthesis of more complex bioactive molecules. Further investigation is required to determine if it has any significant biological roles, such as antimicrobial or anti-inflammatory properties, which have been observed in other fatty acid derivatives.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 7-Oxooctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctadecanoic acid, a C18 oxo-fatty acid, represents a molecule of significant interest for which the biosynthetic pathways remain largely uncharacterized. This technical guide provides an in-depth exploration of potential enzymatic routes for its production, drawing upon established knowledge of fatty acid metabolism. While direct evidence for a dedicated this compound synthase is currently absent from scientific literature, this document outlines plausible hypothetical pathways involving sequential enzymatic activities. We delve into the catalytic capabilities of cytochrome P450 monooxygenases and alcohol dehydrogenases as key players in a putative two-step conversion of stearic acid to its 7-oxo derivative. This guide furnishes researchers with a foundational understanding, proposing experimental designs and methodologies to investigate and potentially engineer the biosynthesis of this and other novel oxo-fatty acids.

Introduction: The Landscape of Oxo-Fatty Acids

Oxo-fatty acids are a class of lipid molecules characterized by a ketone group along their aliphatic chain. They are involved in a myriad of biological processes, acting as signaling molecules and intermediates in metabolic pathways. The position of the oxo group is critical in determining the molecule's biological activity. While pathways for some oxo-fatty acids, such as those derived from linoleic acid via the lipoxygenase pathway, are well-documented, the enzymatic synthesis of many others, including this compound, remains speculative. This guide aims to bridge this knowledge gap by proposing scientifically grounded, hypothetical pathways and providing the technical framework for their investigation.

Hypothetical Enzymatic Pathways for this compound Synthesis

The biosynthesis of this compound from the saturated fatty acid, octadecanoic acid (stearic acid), is most plausibly envisioned as a two-step enzymatic process:

-

Regioselective Hydroxylation: The introduction of a hydroxyl group at the C7 position of stearic acid to form 7-hydroxyoctadecanoic acid.

-

Oxidation of the Hydroxyl Group: The conversion of the 7-hydroxy intermediate to a ketone, yielding this compound.

Pathway I: Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a versatile superfamily of heme-containing enzymes known to catalyze the hydroxylation of a wide range of substrates, including fatty acids.[1][2] The regioselectivity of CYP enzymes is a key determinant for their application in targeted biosynthesis.[3][4]

A hypothetical pathway initiating with a CYP450 is depicted below:

References

- 1. rsc.org [rsc.org]

- 2. Purification and characterization of fatty acid beta-oxidation enzymes from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlled regioselectivity of fatty acid oxidation by whole cells producing cytochrome P450BM-3 monooxygenase under varied dissolved oxygen concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative biotransformation of fatty acids by cytochromes P450: predicted key structural elements orchestrating substrate specificity, regioselectivity and catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxooctadecanoic Acid in Lipid Metabolism: A Technical Guide for Researchers

Disclaimer: Scientific literature directly pertaining to 7-oxooctadecanoic acid is limited. This guide synthesizes information from structurally related oxo-fatty acids to provide a foundational resource for potential metabolic pathways, biological activities, and experimental methodologies. The content herein is intended to be a predictive framework to stimulate and guide future research.

Introduction to this compound

This compound is an 18-carbon saturated fatty acid with a ketone group at the seventh carbon. As an oxo-fatty acid, it belongs to a class of molecules that are intermediates in metabolic pathways and can also act as signaling molecules. While the specific roles of this compound are yet to be elucidated, the functions of structurally similar compounds, such as 3-oxooctadecanoic acid and various oxidized octadecanoic acids, suggest its potential involvement in fatty acid metabolism and cellular signaling, particularly in inflammatory processes.

This technical guide provides a comprehensive overview of the inferred metabolic pathways, potential signaling roles, and detailed experimental protocols that could be adapted for the study of this compound, offering a roadmap for its investigation.

Hypothetical Metabolic Pathways

Based on known fatty acid metabolism, this compound could be an intermediate in both anabolic and catabolic pathways.

Biosynthesis

The introduction of a ketone group onto a fatty acid chain can occur through the hydroxylation of the corresponding carbon, followed by dehydrogenation. The biosynthesis of this compound could therefore be envisioned as a two-step enzymatic process starting from stearic acid.

Catabolism (Beta-Oxidation)

If this compound were to be metabolized for energy, it would likely enter the β-oxidation pathway. The ketone group would necessitate specific enzymatic machinery for its reduction or removal before the standard β-oxidation spiral could proceed efficiently. A hypothetical pathway could involve reduction of the keto group to a hydroxyl group, followed by dehydration and subsequent steps of β-oxidation.

Potential Signaling Roles in Inflammation

Studies on other oxo-fatty acids, such as 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), have demonstrated potent anti-inflammatory effects.[1][2] These molecules can modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways. It is plausible that this compound could exert similar immunomodulatory functions.

Upon stimulation of macrophages with lipopolysaccharide (LPS), a cascade of intracellular signaling events leads to the production of pro-inflammatory mediators. Oxo-fatty acids have been shown to inhibit these pathways.[1][2]

Inhibition of NF-κB Signaling

OOA has been shown to inhibit the LPS-induced phosphorylation of IκB-α and the p50 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

Modulation of MAPK Signaling

OOA also inhibits the phosphorylation of JNK and ERK, components of the MAPK signaling pathway that are activated by LPS.[3] Similarly, 13-KODE has been found to inhibit LPS-mediated MAPK activation.[2]

Quantitative Data from Related Oxo-Fatty Acids

The following table summarizes quantitative data from studies on related oxo-fatty acids to provide a reference for designing experiments with this compound.

| Compound | Assay | Cell Type | Effect | Concentration/Value |

| 8-Oxo-9-octadecenoic acid (OOA) | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Inhibition of LPS-induced NO production | Significant at 12.5, 25, and 50 µM[1] |

| 8-Oxo-9-octadecenoic acid (OOA) | Cytokine Production (TNF-α, IL-6) | RAW 264.7 macrophages | Inhibition of LPS-induced cytokine production | Concentration-dependent inhibition[1] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Inhibition of LPS-induced NO production | Significant inhibition[2] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Cytokine Production (TNF-α, IL-1β) | RAW 264.7 macrophages | Inhibition of LPS-induced cytokine production | Significant inhibition[2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound.

Chemical Synthesis of this compound (Hypothetical)

A plausible route for the chemical synthesis of this compound is via a malonic ester synthesis, a versatile method for preparing carboxylic acids.[4][5]

Protocol:

-

Preparation of the Alkylating Agent: Start with 1-bromohexane.

-

Deprotonation of Diethyl Malonate: React diethyl malonate with a strong base, such as sodium ethoxide, to form the enolate.

-

Alkylation: Add 1-bromohexane to the diethyl malonate enolate. The enolate will act as a nucleophile, displacing the bromide to form diethyl 2-hexylmalonate.

-

Second Alkylation (Acylation): Deprotonate the resulting substituted malonic ester with a strong base. Then, acylate with undecanoyl chloride (C11). This will introduce the remainder of the carbon chain with a keto group at the desired position.

-

Hydrolysis and Decarboxylation: Treat the resulting diester with aqueous acid and heat. This will hydrolyze the ester groups to carboxylic acids and subsequently cause decarboxylation of one of the carboxyl groups, yielding this compound.

-

Purification: The final product can be purified by column chromatography or recrystallization.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of fatty acids, derivatization is necessary for GC-MS analysis.[6] A common method is to convert the carboxylic acid to a fatty acid methyl ester (FAME) and the ketone to an oxime.

Protocol:

-

Sample Preparation (Lipid Extraction): Extract lipids from the biological matrix (e.g., plasma, cell lysate) using a solvent system such as chloroform:methanol (2:1, v/v).

-

Derivatization (Oximation):

-

Dry the lipid extract under a stream of nitrogen.

-

Add a solution of methoxyamine hydrochloride in pyridine.

-

Incubate at 60°C for 30 minutes to convert the keto group to a methyloxime.[7]

-

-

Derivatization (Esterification/Silylation):

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient to separate the analytes.

-

The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of fatty acids, often with simpler sample preparation than GC-MS.[9]

Protocol:

-

Sample Preparation (Protein Precipitation and Extraction):

-

To a plasma or serum sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Precipitate proteins with a cold organic solvent like acetonitrile or methanol.

-

Centrifuge to pellet the proteins and collect the supernatant.

-

-

LC Separation:

-

Inject the supernatant onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol), both containing a modifier like formic acid or ammonium acetate to improve ionization.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, likely in negative ion mode for fatty acids.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the samples by comparing its peak area ratio to the internal standard against the calibration curve.

-

In Vitro Assessment of Anti-inflammatory Activity

This protocol is for evaluating the effect of this compound on the production of pro-inflammatory mediators in cultured macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage-like cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements).

-

-

Measurement of Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.

-

-

Measurement of Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

-

Western Blot Analysis of Signaling Pathways:

-

Lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-IκB-α, IκB-α, p-JNK, JNK, p-ERK, ERK).

-

Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

-

Conclusion

While direct experimental evidence for the role of this compound in lipid metabolism is currently lacking, the study of structurally similar oxo-fatty acids provides a strong foundation for hypothesizing its functions and for designing experiments to investigate them. It is plausible that this compound is an intermediate in fatty acid metabolism and may also act as a signaling molecule with anti-inflammatory properties. The experimental protocols detailed in this guide offer a starting point for researchers to explore the synthesis, detection, and biological activities of this novel fatty acid. Further research is necessary to confirm these hypotheses and to fully elucidate the role of this compound in health and disease.

References

- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 5. Malonic Ester Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. restek.com [restek.com]

- 9. shimadzu.com [shimadzu.com]

The Apparent Absence of 7-Oxooctadecanoic Acid in Nature: A Technical Review of its Isomers

A comprehensive review of scientific literature reveals a notable lack of evidence for the natural occurrence of 7-oxooctadecanoic acid. This technical guide, intended for researchers, scientists, and drug development professionals, explores the current state of knowledge, focusing on the documented natural presence of its unsaturated analog, (Z)-7-oxooctadec-11-enoic acid, and other closely related isomers of oxooctadecanoic acid. By examining the established biosynthesis, occurrence, and biological activities of these related compounds, this paper provides a valuable contextual framework for the study of oxo fatty acids.

While the 7-oxo isomer remains elusive in natural sources, its structural counterparts are found across various biological kingdoms, playing significant roles in cellular signaling and metabolism. This guide will delve into the known natural sources, quantification, and experimental protocols associated with these analogous compounds to provide a thorough resource for the scientific community.

The Closest Naturally Occurring Analog: (Z)-7-oxooctadec-11-enoic Acid

The unsaturated counterpart, (Z)-7-oxooctadec-11-enoic acid, stands as the most structurally similar C18 fatty acid with a ketone group at the 7th position that has been identified in nature. Its presence has been documented in the seed oils of several plant species.

Quantitative Data on (Z)-7-oxooctadec-11-enoic Acid

| Plant Species | Family | Tissue | Concentration (% of total fatty acids) | Reference |

| Gardenia lucida | Rubiaceae | Seed Oil | 27.2 | |

| Cassia occidentalis | Fabaceae | Seed Oil | 27.1 | |

| Amoora rohituka | Meliaceae | Seed Oil | 6.3 |

Other Naturally Occurring Isomers of Oxooctadecanoic Acid

Several other positional isomers of oxooctadecanoic acid have been identified in various natural sources, from microorganisms to plants and animals. These compounds are often products of fatty acid oxidation and have demonstrated diverse biological activities.

9-Oxooctadecanoic Acid

This isomer is a known long-chain fatty acid.[1] It is involved in lipid metabolism and cell signaling.[1]

10-Oxooctadecanoic Acid

Also known as 10-ketostearic acid, this compound has been identified in several plant species, including Aloe ferox, Gracilariopsis longissima, and Galeopsis bifida.[2] It is also a metabolite found in human blood plasma.[2] Microbial biosynthesis of 10-oxooctadecanoic acid from oleic acid has been documented.[2]

12-Oxo-cis-9-octadecenoic acid (KetoA)

While not a saturated C18 keto acid, KetoA is a well-studied microbial metabolite produced by gut lactic acid bacteria from linoleic acid.[3] Its primary natural source is the metabolic activity of these gut microbes.[3]

Experimental Protocols

Extraction and Analysis of (Z)-7-oxooctadec-11-enoic Acid from Seed Oil

This protocol is a generalized procedure based on the methodologies cited for the identification of (Z)-7-oxooctadec-11-enoic acid in plant seed oils.

-

Oil Extraction:

-

Grind the seeds to a fine powder.

-

Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.

-

-

Saponification and Esterification:

-

Saponify the extracted oil by refluxing with 0.5 M methanolic NaOH for 10 minutes.

-

Methylate the resulting fatty acid salts by adding 14% BF3-methanol and refluxing for 5 minutes.

-

Add saturated NaCl solution and extract the fatty acid methyl esters (FAMEs) with n-hexane.

-

Wash the hexane layer with water until neutral and dry over anhydrous sodium sulfate.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the FAMEs using a GC-MS system.

-

Column: A capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 150°C, hold for 1 minute, then ramp to 230°C at a rate of 4°C/min, and hold for 10 minutes.

-

Injection and Detector Temperature: 250°C.

-

Mass Spectrometry: Operate in electron impact (EI) mode at 70 eV, with a scan range of m/z 50-550.

-

Identification of (Z)-7-oxooctadec-11-enoic acid methyl ester is based on the fragmentation pattern of its mass spectrum and comparison with authentic standards if available.

-

Biosynthetic Pathways of Related Oxo Fatty Acids

The formation of oxo fatty acids in nature is typically a result of the oxidation of corresponding hydroxy fatty acids, which themselves are often formed from unsaturated fatty acid precursors via enzymatic action.

Hypothetical Formation of this compound

While not observed, a plausible biosynthetic route to this compound would involve the oxidation of 7-hydroxyoctadecanoic acid. This precursor, 7-hydroxyoctadecanoic acid, is a known compound.[4] The enzymatic machinery for such a conversion exists in various organisms in the form of hydroxy fatty acid dehydrogenases.

Caption: A plausible, though unconfirmed, biosynthetic pathway to this compound.

Established Biosynthesis of 10-Oxooctadecanoic Acid

The biosynthesis of 10-oxooctadecanoic acid from oleic acid by certain microorganisms is a well-documented pathway.[2] This process involves the hydration of the double bond in oleic acid to form 10-hydroxyoctadecanoic acid, followed by the oxidation of the hydroxyl group to a ketone.

Caption: The microbial biosynthetic pathway of 10-oxooctadecanoic acid from oleic acid.

Conclusion

References

- 1. Detection of lipid peroxidation in vivo: total hydroxyoctadecadienoic acid and 7-hydroxycholesterol as oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. Showing Compound 18-Hydroxyoctadecanoic acid (FDB006898) - FooDB [foodb.ca]

- 4. 7-Hydroxy-octadecanoic acid | C18H36O3 | CID 516995 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Oxooctadecanoic Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctadecanoic acid, a member of the oxo-fatty acid family, and its structural analogs are emerging as a significant class of molecules in the landscape of drug discovery and development. These compounds, characterized by a ketone group along their aliphatic chain, have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. Their structural similarity to endogenous signaling molecules and metabolic intermediates makes them compelling candidates for therapeutic intervention in various disease states. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on their potential as novel therapeutic agents.

Physicochemical Properties of this compound

This compound, also known as 7-ketostearic acid, is a C18 saturated fatty acid with a ketone functional group at the seventh carbon position. Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₃ | [1] |

| Molar Mass | 298.46 g/mol | [1] |

| CAS Number | 16694-32-9 | [1] |

Structural Analogs and Derivatives: A Landscape of Biological Activity

The biological activity of oxooctadecanoic acids is significantly influenced by the position of the oxo group and the presence of other functional moieties. Research into various isomers and derivatives has revealed a spectrum of cytotoxic and antimicrobial properties.

Cytotoxic Activity

Several oxooctadecanoic acid analogs have demonstrated notable cytotoxicity against various cancer cell lines. The pro-apoptotic activity of these compounds makes them promising candidates for anticancer drug development.

| Compound | Cell Line | IC₅₀ Value | Key Findings | Reference |

| 9-Oxo-(10E,12E)-octadecadienoic acid | Human ovarian cancer (HRA) | Not specified | Induces apoptosis via the mitochondrial regulation pathway, involving DNA fragmentation and increased caspase-3/7 activities. | [2] |

| 10-Oxooctadecanoic acid | Not specified | Not specified | Interacts with enzymes in the β-oxidation pathway and activates transient receptor potential vanilloid 1 (TRPV1) channels. | [3] |

| 12-Oxooctadecanoic acid | Not specified | Not specified | Identified as a long-chain fatty acid with potential biological activities. | [4] |

Antimicrobial Activity

The disruption of microbial cell membranes and metabolic pathways is a key mechanism behind the antimicrobial effects of fatty acids and their derivatives. While specific data for this compound is limited, related compounds have shown inhibitory effects against various pathogens.

| Compound | Microbial Strain | MIC Value | Reference |

| Keto carboxylic acid (DJ-6783) | Enterobacteriaceae | ≤0.06-4.0 µg/mL | [5] |

| Keto carboxylic acid (DJ-6783) | Acinetobacter species | 0.25-1.0 µg/mL | [5] |

| Keto carboxylic acid (DJ-6783) | Pseudomonas species | 1.0-2.0 µg/mL | [5] |

| Keto carboxylic acid (DJ-6783) | Staphylococcus species | 1.0-32 µg/mL | [5] |

| Chiral β-keto amides | Staphylococcus aureus | <256 µg/mL | [6] |

| Chiral β-keto amides | Escherichia coli | 125 µg/mL | [6] |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound and its analogs is rooted in their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of Pro-inflammatory Pathways

Oxylipins, a class of compounds that includes oxo-fatty acids, have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines. Furthermore, long-chain fatty acids, particularly omega-3 fatty acids, have been demonstrated to inhibit Mitogen-Activated Protein Kinase (MAPK) signaling, another critical pathway in the inflammatory response.

References

- 1. Microalgae-derived oxylipins decrease inflammatory mediators by regulating the subcellular location of NFκB and PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 10-Oxooctadecanoic acid | 4158-12-7 [smolecule.com]

- 4. 12-Oxooctadecanoic acid | C18H34O3 | CID 94770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro activity of DJ-6783 (a keto carboxylic acid) compared with six other orally administered antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Applications of 7-Oxooctadecanoic Acid: A Technical Guide

Introduction

7-Oxooctadecanoic acid, a member of the oxo-fatty acid family, is a molecule of growing interest in the scientific community. While direct research on this specific compound is limited, its structural similarity to other well-studied oxo- and hydroxy-fatty acids suggests a range of potential therapeutic applications. This technical guide provides an in-depth overview of the hypothesized biological activities of this compound, drawing upon the established mechanisms of related compounds. The primary focus will be on its potential anti-inflammatory effects and its role in regulating metabolic pathways, making it a candidate for novel therapeutic interventions in inflammatory and metabolic diseases.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the potential signaling pathways, experimental methodologies for its investigation, and a summary of quantitative data from analogous molecules to inform future research directions.

Hypothesized Biological Activities and Therapeutic Potential